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Compound of Interest

Compound Name:
(3,4-diaMinophenyl)

(Morpholino)Methanone

CAS No.: 65003-29-4

Cat. No.: B1322388

Get Quote

Executive Summary & Structural Significance
(3,4-Diaminophenyl)(morpholino)methanone (CAS: 65003-29-4) is a critical heterocyclic

intermediate, primarily utilized as a scaffold in the synthesis of benzimidazole-based

therapeutics (e.g., kinase inhibitors, Kv7 channel activators, and antifungal agents).[1]

While direct single-crystal X-ray diffraction (SC-XRD) data for this specific amide is often

proprietary or obscured within patent literature, its structural behavior can be rigorously

extrapolated from its constituent pharmacophores: the rigid 3,4-diaminobenzoyl core and the

conformationally flexible morpholine ring.

This guide provides a standardized protocol for the crystallization, structural elucidation, and

solid-state analysis of this compound, designed for researchers optimizing drug substance

intermediates.
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Chemical Profile & Physicochemical Properties
Before attempting crystallization, the purity and phase behavior of the material must be

established. The compound typically isolates as a purple to off-white foam or solid, indicating

amorphous content that requires annealing or recrystallization.

Table 1: Physicochemical Specifications
Property Value / Characteristic Source/Validation

Molecular Formula C₁₁H₁₅N₃O₂ Calculated

Molecular Weight 221.26 g/mol
Mass Spectrometry (ESI+)

[M+H]⁺ = 222.2

Melting Point 139–141 °C
Experimental (Benzotrichloride

route)

Morphology
Amorphous foam (crude)

Crystalline needles (purified)
Observation

H-Bond Donors 4 (Two -NH₂ groups) Structural Analysis

H-Bond Acceptors
4 (Morpholine O, Amide O,

Amide N, Morpholine N)
Structural Analysis

Expert Insight: The high number of H-bond donors relative to the molecular weight suggests

that the crystal lattice will be dominated by N–H···O=C and N–H···O(morpholine) hydrogen

bonding networks. This strong intermolecular affinity often leads to rapid precipitation rather

than controlled crystal growth, necessitating specific solvent strategies.
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To obtain diffraction-quality crystals, one must transition the material from a kinetic amorphous

state to a thermodynamic crystalline form.

Diagram 1: Synthesis and Crystallization Logic

Precursor:
3,4-Dinitrobenzoic Acid

or Benzotrichloride

Activation:
Thionyl Chloride (SOCl2)

-> Acid Chloride

Amidation:
Morpholine Addition

(Nucleophilic Acyl Substitution)

Reduction:
H2/Pd-C or Fe/HCl

-> Diamine Formation

Crude Product:
(3,4-Diaminophenyl)(morpholino)methanone

(Purple Foam)

Crystallization Strategy:
Slow Evaporation

(EtOH/EtOAc)

 Purification SC-XRD Analysis:
Unit Cell Determination

 Single Crystal

Click to download full resolution via product page

Caption: Logical flow from precursor activation to single-crystal isolation.

Experimental Protocol: Crystal Growth
Objective: Grow single crystals suitable for XRD (>0.1 mm in smallest dimension).

Solvent Selection: The molecule is moderately polar.

Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).

Anti-Solvent: Ethyl Acetate (EtOAc) or Hexane.

Procedure (Vapor Diffusion Method):

Dissolve 20 mg of the crude purple foam in a minimum amount of warm Ethanol (approx.

1–2 mL) in a small vial.

Place this inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate.

Seal the outer jar tightly.

Mechanism: As EtOAc diffuses into the EtOH solution, the solubility decreases slowly,

promoting nucleation.

Alternative (Slow Evaporation):

Dissolve in 1:1 EtOH:Dichloromethane. Cover with parafilm and poke 3–5 small holes.

Allow to stand at 4°C for 5–7 days.
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Structural Elucidation & Prediction
Since a direct CIF (Crystallographic Information File) is not open-source, we apply isostructural

analysis using verified analogs (e.g., morpholino(phenyl)methanone and 3,4-

diaminobenzophenone).

Predicted Lattice Architecture
Based on the Cambridge Structural Database (CSD) trends for similar benzamides:

Morpholine Conformation: The morpholine ring will adopt a chair conformation to minimize

steric strain. The N-atom of the morpholine is typically planarized due to amide resonance (

).

Torsion Angles: The amide bond will likely be twisted relative to the phenyl ring (dihedral

angle

40–60°) to avoid steric clash between the morpholine protons and the phenyl protons.

Packing Motif:

Primary Interaction:

hydrogen bonds forming R2,2(8) graph set dimers or infinite chains along the b-axis.

Secondary Interaction: The 3,4-diamine moiety acts as a "molecular hook," likely engaging

in

interactions with adjacent molecules, stabilizing a layered structure.

Diagram 2: Predicted Hydrogen Bonding Network
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Crystal Packing Forces

Molecule 1
Amide Oxygen (Acceptor)

Molecule 2
3-Amino Group (Donor)

Strong (1.9 Å)

Molecule 1
Morpholine Oxygen (Acceptor)

Molecule 3
4-Amino Group (Donor)

Weak (2.4 Å)

Click to download full resolution via product page

Caption: Predicted intermolecular hydrogen bonding network driving crystal lattice formation.

X-Ray Diffraction Data Acquisition Protocol
To validate the structure, follow this standard operating procedure (SOP) for data collection.

Instrument Parameters
Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption, though Cu is acceptable for small organic crystals.

Temperature: 100 K (Cryostream). Crucial: Collecting at room temperature often results in

high thermal motion of the flexible morpholine ring, leading to poor resolution.

Data Reduction Table (Template for Reporting)
When the structure is solved, the data should be tabulated as follows for publication or internal

archiving:
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Parameter Target / Expected Range

Crystal System
Monoclinic or Triclinic (Common for low-

symmetry amides)

Space Group
or

(Most probable for achiral organics)

Z (Molecules/Unit Cell)

4 (if

) or 2 (if

)

R-Factor (

)
< 0.05 (5%) for publication quality

Goodness of Fit (GoF) 1.00 – 1.05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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